N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-(benzyloxy)benzamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-(benzyloxy)benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-(benzyloxy)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-5-nitroaniline with o-phenylenediamine to form the benzimidazole core. This is followed by the introduction of the benzyloxybenzamide moiety through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-(benzyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles like amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxides, while reduction of the nitro group results in the corresponding amine derivative.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-(benzyloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-(benzyloxy)benzamide involves its interaction with specific molecular targets. For instance, it has been studied as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism . The compound binds to the allosteric site of glucokinase, enhancing its catalytic activity and thereby exerting hypoglycemic effects. Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the allosteric site, stabilizing the active conformation of the enzyme.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-5-chloro-2-(2-methoxyethoxy)benzamide
- N-(1H-benzimidazol-2-yl)-5-bromo-2-(2-methoxyethoxy)benzamide
Uniqueness
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-(benzyloxy)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other benzimidazole derivatives, this compound has shown promising results as an allosteric activator of glucokinase, making it a potential candidate for the treatment of type-2 diabetes .
Properties
Molecular Formula |
C28H23N3O2 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C28H23N3O2/c1-19-11-12-22(27-29-24-9-5-6-10-25(24)30-27)17-26(19)31-28(32)21-13-15-23(16-14-21)33-18-20-7-3-2-4-8-20/h2-17H,18H2,1H3,(H,29,30)(H,31,32) |
InChI Key |
BRVOQLUYTAWBTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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